2-(4-methoxyphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenoxy group, an indole moiety, and an acetohydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves multiple steps:
Formation of the 4-methoxyphenoxy group: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to introduce the phenoxy group.
Synthesis of the indole moiety: The indole structure is synthesized through Fischer indole synthesis or other suitable methods.
Coupling reaction: The final step involves coupling the 4-methoxyphenoxy group with the indole moiety using acetohydrazide as a linker. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.
Catalyst selection: Efficient and cost-effective catalysts are chosen to enhance reaction rates and yields.
Purification techniques: Advanced purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide analogs: Compounds with slight modifications in the methoxyphenoxy or indole moieties.
Other indole derivatives: Compounds containing the indole structure but different functional groups.
Uniqueness
2-(4-methoxyphenoxy)-N’-(2-oxoindol-3-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N'-(2-oxoindol-3-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9H,10H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOCJMGYINJIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.